PTP1B Inhibition Kinetics: Corosolic Acid vs. Ursolic Acid
In a direct head-to-head in vitro PTP1B inhibitory assay, ursolic acid (IC₅₀ = 3.8 ± 0.5 μM) demonstrated approximately 1.9-fold higher potency than corosolic acid (IC₅₀ = 7.2 ± 0.8 μM) [1]. However, kinetic analysis revealed fundamentally different inhibition mechanisms: ursolic acid acts as a competitive inhibitor (Kᵢ = 2.0 μM), whereas corosolic acid is a mixed-type inhibitor [1].
| Evidence Dimension | PTP1B inhibitory activity and inhibition mechanism |
|---|---|
| Target Compound Data | IC₅₀ = 7.2 ± 0.8 μM; mixed-type inhibition |
| Comparator Or Baseline | Ursolic acid: IC₅₀ = 3.8 ± 0.5 μM; competitive inhibitor (Kᵢ = 2.0 μM) |
| Quantified Difference | Ursolic acid is 1.9-fold more potent; distinct inhibition kinetics (competitive vs. mixed-type) |
| Conditions | In vitro PTP1B inhibitory assay using compounds isolated from Symplocos paniculata; triplicate experiments |
Why This Matters
The mixed-type inhibition kinetics of corosolic acid may provide a distinct therapeutic window or reduced susceptibility to substrate-level competition compared to competitive inhibitors like ursolic acid, which is critical for mechanism-specific drug development programs.
- [1] Na MK, Yang S, He L, Oh H, Kim BS, Oh WK, et al. Inhibition of protein tyrosine phosphatase 1B by ursane-type triterpenes isolated from Symplocos paniculata. Planta Med. 2006;72(3):261-263. View Source
